molecular formula C17H24N2O3S B2971691 1-(4-Methoxybenzenesulfonyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine CAS No. 2415520-49-7

1-(4-Methoxybenzenesulfonyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine

Cat. No.: B2971691
CAS No.: 2415520-49-7
M. Wt: 336.45
InChI Key: QXYZQMJYLVTJIB-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzenesulfonyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine is a complex organic compound that features a unique combination of functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the methoxybenzenesulfonyl group and the azetidine ring structure contributes to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxybenzenesulfonyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine typically involves multiple steps, starting with the preparation of the azetidine ring. One common method involves the Paal-Knorr pyrrole synthesis, where 2,5-dimethoxytetrahydrofuran reacts with various amines and sulfonamines in the presence of a catalytic amount of iron (III) chloride . This reaction proceeds under mild conditions and yields N-substituted pyrroles in good to excellent yields.

For the industrial production of this compound, the process may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of ionic liquids as solvents can also enhance the reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxybenzenesulfonyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols replace the methoxy group.

Properties

IUPAC Name

2-[1-(4-methoxyphenyl)sulfonylazetidin-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3S/c1-22-16-5-7-17(8-6-16)23(20,21)19-11-15(12-19)18-9-13-3-2-4-14(13)10-18/h5-8,13-15H,2-4,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXYZQMJYLVTJIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)N3CC4CCCC4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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